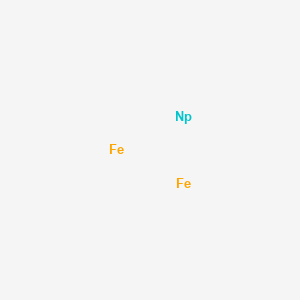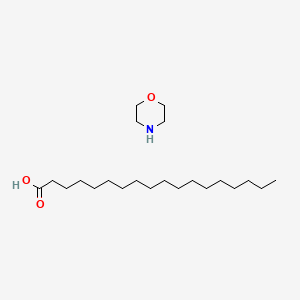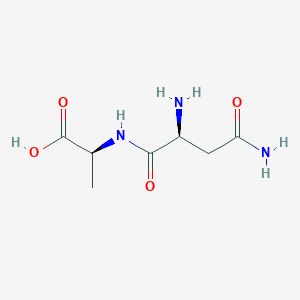
Benzyl thiouronium picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl thiouronium picrate is an organic compound that belongs to the class of thiouronium saltsThis compound is particularly interesting due to its ability to form charge-transfer complexes and its potential use in optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl thiouronium picrate typically involves the reaction of benzyl chloride with thiourea in the presence of ethanol. The reaction mixture is heated to reflux, and the resulting product is isolated by removing the solvent . The general reaction can be represented as follows:
Benzyl chloride+Thiourea→Benzyl thiouronium chloride
The benzyl thiouronium chloride can then be reacted with picric acid to form this compound. The reaction conditions usually involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl thiouronium picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiouronium group to thiol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl sulfoxide or benzyl sulfone, while reduction can produce benzyl thiol .
Applications De Recherche Scientifique
Benzyl thiouronium picrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl thiouronium picrate involves its ability to form strong hydrogen bonds and charge-transfer complexes. The thiouronium group can interact with various molecular targets through hydrogen bonding, while the picrate moiety can participate in charge-transfer interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl isothiouronium chloride: Similar in structure but lacks the picrate moiety.
Thiourea: A simpler compound with similar reactivity but different applications.
Picric acid: Shares the picrate moiety but has different chemical properties and uses
Uniqueness
Benzyl thiouronium picrate is unique due to its combination of the thiouronium and picrate groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
20614-10-2 |
|---|---|
Formule moléculaire |
C14H13N5O7S |
Poids moléculaire |
395.35 g/mol |
Nom IUPAC |
benzyl carbamimidothioate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H10N2S.C6H3N3O7/c9-8(10)11-6-7-4-2-1-3-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6H2,(H3,9,10);1-2,10H |
Clé InChI |
ABQUNZOFJBBBIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



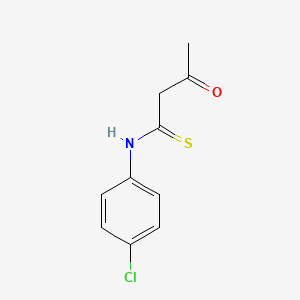
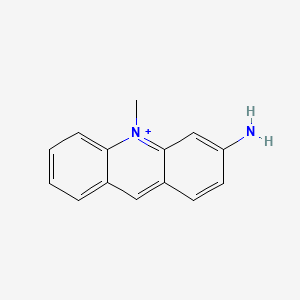
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)

![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

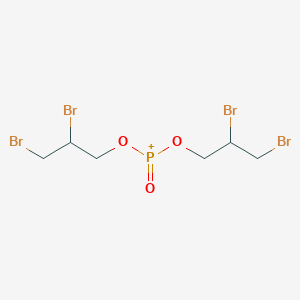
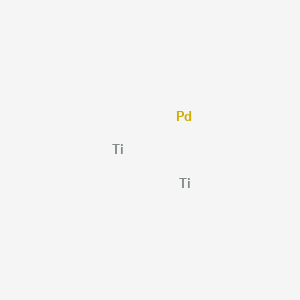
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
